

Spectroscopic and Structural Analysis of Carbazole-Based Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: 9H-Carbazole-3-carboxylic acid

Cat. No.: B188167

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Disclaimer: Despite a comprehensive search, specific, publicly available ^1H and ^{13}C NMR spectral data for **9H-Carbazole-3-carboxylic acid** could not be located. The following guide presents detailed NMR data and experimental protocols for the closely related compound, 9H-Carbazole-3,6-dicarboxylic acid. This information is provided to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar carbazole scaffolds. The structural similarity between these compounds makes the provided data a useful proxy for understanding the spectroscopic characteristics of this class of molecules.

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 9H-Carbazole-3,6-dicarboxylic acid, intended for researchers, scientists, and professionals in drug development. The guide includes structured data tables for easy comparison, detailed experimental protocols, and a visualization of the molecular structure of the requested **9H-Carbazole-3-carboxylic acid**.

NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for 9H-Carbazole-3,6-dicarboxylic acid.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts (δ), Multiplicity, and Coupling Constants (J) for 9H-Carbazole-3,6-dicarboxylic acid

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-7	8.8	d	1.1	2H
H-4, H-5	8.0	dd	1.6, 8.5	2H
H-1, H-8	7.6	d	8.5	2H
NH	12.0	s	-	1H
COOH	12.6	s	-	2H

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR Chemical Shifts (δ) for 9H-Carbazole-3,6-dicarboxylic acid

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	167.9
C-4a, C-4b	143.1
C-2, C-7	127.6
C-3, C-6	122.8
C-1, C-8	122.2
C-8a, C-9a	122.0
C-4, C-5	111.1

Experimental Protocols

The NMR spectra for 9H-Carbazole-3,6-dicarboxylic acid were recorded under the following conditions:

- Instrumentation: Bruker Avance 600 MHz spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Temperature: The experiments were conducted at room temperature.
- Reference: The chemical shifts for ¹H and ¹³C spectra were referenced to the residual solvent signals of DMSO-d₆.
- Data Acquisition: Standard pulse programs were utilized for obtaining one-dimensional ¹H and ¹³C NMR spectra.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the requested compound, **9H-Carbazole-3-carboxylic acid**, to provide a clear structural reference.

Caption: Molecular structure of **9H-Carbazole-3-carboxylic acid**.

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